molecular formula C11H12FNO3 B8156477 (2-Fluoro-3-hydroxyphenyl)(morpholino)methanone

(2-Fluoro-3-hydroxyphenyl)(morpholino)methanone

Cat. No.: B8156477
M. Wt: 225.22 g/mol
InChI Key: KARLFOSARFALBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoro-3-hydroxyphenyl)(morpholino)methanone is an organic compound that features a fluorinated phenyl group, a hydroxyl group, and a morpholino group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-3-hydroxyphenyl)(morpholino)methanone typically involves the reaction of 2-fluoro-3-hydroxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the addition of base catalysts like triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3-hydroxyphenyl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

(2-Fluoro-3-hydroxyphenyl)(morpholino)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Fluoro-3-hydroxyphenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in binding to these targets, while the morpholino group can enhance the compound’s solubility and stability. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    (2-Fluorophenyl)(morpholino)methanone: Similar structure but lacks the hydroxyl group.

    (2-Hydroxyphenyl)(morpholino)methanone: Similar structure but lacks the fluorine atom.

    (3-Hydroxyphenyl)(morpholino)methanone: Similar structure but the hydroxyl group is in a different position.

Uniqueness

(2-Fluoro-3-hydroxyphenyl)(morpholino)methanone is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-fluoro-3-hydroxyphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c12-10-8(2-1-3-9(10)14)11(15)13-4-6-16-7-5-13/h1-3,14H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARLFOSARFALBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C(=CC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.